Cyclizine dihydrochloride
Overview
Description
Cyclizine dihydrochloride is a piperazine-derivative antihistamine used primarily as an antiemetic and antivertigo agent. It is commonly used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and vertigo . This compound is also used in the management of nausea and vomiting postoperatively and in patients undergoing chemotherapy .
Mechanism of Action
Target of Action
Cyclizine 2HCl, a piperazine-derivative antihistamine, primarily targets the histamine H1 receptors . It also possesses anticholinergic properties . These receptors play a crucial role in the control of postoperative and drug-induced vomiting and in motion sickness .
Mode of Action
Cyclizine 2HCl exerts its antiemetic and antivertigo effects by interacting with its targets. The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses antihistaminic, central nervous system depressant, and local anesthetic effects .
Biochemical Pathways
Cyclizine 2HCl affects the biochemical pathways related to nausea, vomiting, and dizziness associated with motion sickness . It has been used in the management of vertigo in diseases affecting the vestibular apparatus . Cyclizine 2HCl can induce cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways .
Pharmacokinetics
The pharmacokinetics of Cyclizine 2HCl have been poorly studied. It is known to be metabolized via N-demethylation to inactive norcyclizine . The elimination half-life is approximately 20 hours
Result of Action
The molecular and cellular effects of Cyclizine 2HCl’s action include the depression of labyrinth excitability and vestibular stimulation, which can help prevent and treat nausea, vomiting, and dizziness associated with motion sickness . Additionally, it has been used in the management of vertigo in diseases affecting the vestibular apparatus . Cyclizine 2HCl can also induce cytotoxicity and apoptosis in macrophages .
Action Environment
The action, efficacy, and stability of Cyclizine 2HCl can be influenced by various environmental factors. For instance, liver disease can exacerbate its sedative effects . Its antimuscarinic action warrants caution in patients with prostatic hypertrophy, urinary retention, or angle-closure glaucoma . More research is needed to fully understand how different environmental factors influence the action of Cyclizine 2HCl.
Biochemical Analysis
Biochemical Properties
Cyclizine Dihydrochloride is a piperazine-derivative antihistamine . It interacts with histamine H1 receptors, exhibiting antagonist activity . The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by depressing labyrinth excitability and vestibular stimulation, which can help prevent and treat nausea, vomiting, and dizziness associated with motion sickness . It may also affect the medullary chemoreceptor trigger zone, which plays a crucial role in the vomiting reflex .
Molecular Mechanism
Its central anticholinergic properties are partially responsible for its effects . It may inhibit the part of the midbrain known collectively as the emetic center . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .
Temporal Effects in Laboratory Settings
This compound has been reported to produce its antiemetic effect within two hours and lasts approximately four hours . In a single adult male volunteer, urine collected over the following 24 hours contained less than 1% of the total dose administered .
Metabolic Pathways
This compound is metabolized to its N-demethylated derivative, norcyclizine, which has little antihistaminic (H1) activity compared to Cyclizine .
Transport and Distribution
This compound is well absorbed from the gastrointestinal tract . Following oral administration, effects develop within 30 minutes, are maximal within 1-2 hours, and last for 4-6 hours . In healthy adult volunteers, the administration of a single oral dose of 50 mg Cyclizine resulted in a peak plasma concentration of approximately 70 ng/mL occurring at about two hours after drug administration .
Subcellular Localization
Given its mechanism of action, it is likely that the drug interacts with histamine H1 receptors, which are located on the cell membrane, and may also have effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclizine dihydrochloride is synthesized through a multi-step process involving the reaction of benzhydryl chloride with N-methylpiperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Cyclizine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Cyclizine can be oxidized to form norcyclizine, its major metabolite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Norcyclizine: Formed through the oxidation of cyclizine.
Substituted Cyclizine Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Cyclizine dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Meclizine: Another piperazine-derivative antihistamine used for similar indications.
Dimenhydrinate: An antihistamine with antiemetic properties, commonly used to treat motion sickness.
Prochlorperazine: A phenothiazine derivative used to treat severe nausea and vomiting.
Uniqueness
Cyclizine dihydrochloride is unique in its combination of antihistaminic and anticholinergic properties, making it particularly effective for the treatment of motion sickness and vertigo . Compared to meclizine and dimenhydrinate, cyclizine has a faster onset of action and fewer sedative effects . Prochlorperazine, while effective, has a broader range of side effects and is not as commonly used for motion sickness .
Properties
IUPAC Name |
1-benzhydryl-4-methylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJCUGYMOMAEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047773 | |
Record name | Cyclizine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5897-18-7, 303-25-3 | |
Record name | Cyclizine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclizine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLIZINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF601QVZ67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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